(5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone
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Overview
Description
(5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone is a complex organic compound that features a thiophene ring substituted with bromine and a methylamino group, along with a chlorophenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: An intermediate in the synthesis of pharmaceuticals like Empagliflozin.
(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene: Used in the preparation of Canagliflozin, a sodium-dependent glucose co-transporter 2 inhibitor.
Uniqueness
(5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H9BrClNOS |
---|---|
Molecular Weight |
330.63 g/mol |
IUPAC Name |
[5-bromo-2-(methylamino)thiophen-3-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C12H9BrClNOS/c1-15-12-8(6-10(13)17-12)11(16)7-4-2-3-5-9(7)14/h2-6,15H,1H3 |
InChI Key |
HRWLJAVOHILXBU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(S1)Br)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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